molecular formula C15H14N2OS B5665873 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5665873
M. Wt: 270.4 g/mol
InChI Key: MWDCNRXTXOWPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the family of thieno[2,3-d]pyrimidine derivatives. This compound has attracted the attention of researchers due to its potential therapeutic applications, especially in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action of many anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in various in vitro and in vivo models. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various signaling pathways that are involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Additionally, it has been found to have anti-inflammatory and anti-angiogenic effects, which make it a potential candidate for the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for the study of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, it would be interesting to explore the potential of this compound in combination therapy with other anticancer drugs. Finally, the development of animal models that closely resemble human cancer would be valuable for studying the efficacy and safety of this compound in vivo.

Synthesis Methods

The synthesis of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-aminothiophene with ethyl 4-bromobenzoate in the presence of potassium carbonate and copper powder to form 5-(4-ethylphenyl)thieno[2,3-d]pyrimidine-4(3H)-one. This intermediate is then reacted with methyl iodide in the presence of potassium carbonate to form 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Scientific Research Applications

The potential therapeutic applications of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in various scientific research studies. This compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14-13(12)15(18)17(2)9-16-14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCNRXTXOWPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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